![molecular formula C11H18Cl2N2 B2906088 4-Phenylpiperidin-4-amine dihydrochloride CAS No. 1415394-15-8](/img/structure/B2906088.png)
4-Phenylpiperidin-4-amine dihydrochloride
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Overview
Description
4-Phenylpiperidin-4-amine dihydrochloride, also known as N-phenylpiperidin-4-amine dihydrochloride, is a chemical compound with the molecular formula C11H18Cl2N2 . It features a benzene ring bound to a piperidine ring . This compound is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .
Synthesis Analysis
The synthesis of 4-Phenylpiperidin-4-amine dihydrochloride involves several steps. Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . Various catalysts are employed in these reactions, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Molecular Structure Analysis
The molecular structure of 4-Phenylpiperidin-4-amine dihydrochloride can be represented by the InChI code:InChI=1S/C11H16N2.2ClH/c1-2-4-10 (5-3-1)13-11-6-8-12-9-7-11;;/h1-5,11-13H,6-9H2;2*1H
. The compound has a molecular weight of 249.18 g/mol . Chemical Reactions Analysis
4-Phenylpiperidin-4-amine dihydrochloride is an important organic intermediate used to synthesize substituted phenylpiperidin products .Physical And Chemical Properties Analysis
The compound has a molecular weight of 249.18 g/mol . It has 4 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 248.0847040 g/mol . The topological polar surface area of the compound is 24.1 Ų . The compound has a heavy atom count of 15 . The compound is a crystalline solid .Scientific Research Applications
4-Phenylpiperidin-4-amine dihydrochloride: A Comprehensive Analysis of Scientific Research Applications
Pharmacology CB-1 Receptor Inverse Agonists Synthesis: This compound is utilized in the synthesis of cinnoline derivatives, which act as CB-1 receptor inverse agonists. These are significant in the study of treatments for disorders like obesity and addiction .
Pharmaceutical Testing Reference Standards: It is also used to provide high-quality reference standards in pharmaceutical testing, ensuring accurate results in drug development and quality control processes .
3. Organic Synthesis: Intermediate for Substituted Phenylpiperidin Products As an important organic intermediate, it aids in synthesizing various substituted phenylpiperidin products, which have diverse applications in medicinal chemistry .
Safety and Hazards
The compound may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, evacuate personnel to safe areas, and avoid breathing dust .
properties
IUPAC Name |
4-phenylpiperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10;;/h1-5,13H,6-9,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDRVSBOYSMBJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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